Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate
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Overview
Description
Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate is an organic compound with the molecular formula C11H11BrO4. It is known for its unique structure, which includes a bromine atom and a dioxocyclohexa-dienyl group. This compound is primarily used in research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate typically involves organic synthesis reactions. One common method includes the bromination of a precursor compound followed by esterification. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The process often includes steps such as bromination, esterification, and purification through techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced cell proliferation or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid: Similar structure but with additional methyl groups.
Methyl 2-(4-chloro-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
Methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate is unique due to its specific bromine substitution, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for certain research applications where specific reactivity is required.
Properties
Molecular Formula |
C11H11BrO4 |
---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
methyl 2-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoate |
InChI |
InChI=1S/C11H11BrO4/c1-3-6(11(15)16-2)7-4-10(14)8(12)5-9(7)13/h4-6H,3H2,1-2H3 |
InChI Key |
XSECDPCETCTVLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=O)C(=CC1=O)Br)C(=O)OC |
Origin of Product |
United States |
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